molecular formula C26H25N3O3S B2454047 N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-53-3

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2454047
CAS No.: 901242-53-3
M. Wt: 459.56
InChI Key: ZVTAFAKMACHZHN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-17-9-11-19(12-10-17)25-28-24(18-7-5-4-6-8-18)26(29-25)33-16-23(30)27-20-13-14-21(31-2)22(15-20)32-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTAFAKMACHZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C26H25N5O3S\text{C}_{26}\text{H}_{25}\text{N}_{5}\text{O}_{3}\text{S}

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : The imidazole moiety in the compound is known for its role in targeting specific enzymes associated with cancer cell proliferation. Studies have shown that derivatives containing imidazole can inhibit key proteins involved in tumor growth, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Properties : The presence of the sulfanyl group contributes to the compound's potential antimicrobial activity. Sulfur-containing compounds are often effective against a range of bacterial strains due to their ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Mechanism Reference
AnticancerInhibition of thymidylate synthase
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of cytokines

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of imidazole derivatives, this compound was tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfur-containing compounds similar to this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Carbonyl

The acetamide group is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Reactions include:

  • Hydrolysis : Under acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives.

    • Conditions : 6M HCl (reflux, 4–6 hours) or NaOH/EtOH (70°C, 3 hours).

    • Product : 2-{[2-(4-Methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetic acid.

Reaction TypeReagents/ConditionsProductYield (%)Source
Acidic Hydrolysis6M HCl, refluxCarboxylic acid78–85
Basic HydrolysisNaOH/EtOH, 70°CCarboxylate salt82

Sulfanyl Group Reactivity

The sulfur atom in the sulfanyl bridge participates in oxidation and alkylation:

  • Oxidation to Sulfoxide/Sulfone :

    • Reagents : H₂O₂ (30%) in acetic acid (room temperature, 2 hours).

    • Products : Sulfoxide (major) and sulfone (minor).

  • Alkylation :

    • Reagents : Alkyl halides (e.g., CH₃I) in DMF with Cs₂CO₃.

    • Product : S-Alkylated derivatives (e.g., methylthioether).

Reaction TypeReagentsProductSelectivitySource
OxidationH₂O₂/CH₃COOHSulfoxide90%
AlkylationCH₃I/Cs₂CO₃S-Methyl derivative65%

Imidazole Ring Functionalization

The imidazole core undergoes electrophilic substitution and coordination:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ (0–5°C, 1 hour).

    • Product : Nitro-substituted imidazole at the C-2 position.

  • Metal Coordination :

    • Reagents : Transition metals (e.g., Cu²⁺, Zn²⁺) form complexes via N-coordination.

Reaction TypeConditionsProductApplicationSource
NitrationHNO₃/H₂SO₄2-Nitroimidazole derivativeBioactive intermediate
Metal ComplexationCuSO₄ in MeOHCu(II)-imidazole complexCatalytic studies

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic conditions:

  • Reagents : BBr₃ in CH₂Cl₂ (-20°C to RT, 12 hours).

  • Product : 3,4-Dihydroxyphenyl derivative.

Reaction TypeReagentsProductYield (%)Source
DemethylationBBr₃/CH₂Cl₂Catechol derivative72

Cross-Coupling Reactions

The aryl groups participate in Suzuki-Miyaura coupling:

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ (DMF/H₂O, 80°C).

  • Product : Biaryl derivatives for structure-activity studies.

Reaction TypeCatalytic SystemProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄/K₂CO₃4-Biphenyl derivative68

Biological Interactions and Reactivity

The compound interacts with biological targets through:

  • Enzyme Inhibition : Binds to kinase active sites via H-bonding (imidazole N, methoxy O) and hydrophobic interactions (aryl groups).

  • Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the sulfanyl group to sulfoxide, altering pharmacokinetics.

Comparative Reactivity with Structural Analogs

The table below contrasts this compound’s reactivity with similar molecules:

CompoundSulfanyl ReactivityImidazole ReactivityDemethylation Efficiency
N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamideHigher oxidation resistance (due to electron-withdrawing F)Reduced nitration yield68%
N-(3,4-Dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamideFaster alkylationEnhanced metal coordinationNot applicable

Key Findings:

  • The sulfanyl bridge is the most reactive site, enabling oxidation and alkylation.

  • Methoxy groups provide steric bulk but are chemically labile under strong acids.

  • Imidazole nitration and metal complexation highlight its role in medicinal chemistry.

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